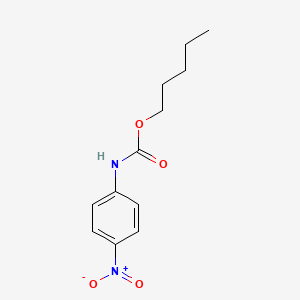
Carbamic acid, (4-nitrophenyl)-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-nitrophenyl)-, pentyl ester is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamic acid group attached to a 4-nitrophenyl group and a pentyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-nitrophenyl)-, pentyl ester typically involves the reaction of 4-nitrophenol with pentyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamic acid to form the final ester product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-nitrophenyl)-, pentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and pentyl alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the pentyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents, room temperature.
Major Products Formed
Hydrolysis: 4-nitrophenol and pentyl alcohol.
Reduction: 4-aminophenyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-nitrophenyl)-, pentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate compounds.
Medicine: Investigated for its potential use as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, (4-nitrophenyl)-, pentyl ester involves the interaction of the carbamate group with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, ethyl ester
- Carbamic acid, (4-nitrophenyl)-, methyl ester
- Carbamic acid, (4-nitrophenyl)-, butyl ester
Uniqueness
Carbamic acid, (4-nitrophenyl)-, pentyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where other similar compounds may not be as effective.
Properties
CAS No. |
90429-36-0 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
pentyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-2-3-4-9-18-12(15)13-10-5-7-11(8-6-10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |
InChI Key |
PAXRUOYAZXQGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















